9-(3-Chlorophenyl)-9H-fluorene
CAS No.: 32377-11-0
Cat. No.: VC19672031
Molecular Formula: C19H13Cl
Molecular Weight: 276.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32377-11-0 |
|---|---|
| Molecular Formula | C19H13Cl |
| Molecular Weight | 276.8 g/mol |
| IUPAC Name | 9-(3-chlorophenyl)-9H-fluorene |
| Standard InChI | InChI=1S/C19H13Cl/c20-14-7-5-6-13(12-14)19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-12,19H |
| Standard InChI Key | YVJNFNZRQMRMRM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)C4=CC(=CC=C4)Cl |
Introduction
Chemical Identity and Structural Elucidation
Molecular Identity
9-(3-Chlorophenyl)-9H-fluorene is systematically named according to IUPAC conventions as 9-(3-chlorophenyl)-9H-fluorene, reflecting the substitution pattern at the fluorene core. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 32377-11-0 | |
| Molecular Formula | ||
| Molecular Weight | 276.8 g/mol | |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)C4=CC(=CC=C4)Cl | |
| InChIKey | YVJNFNZRQMRMRM-UHFFFAOYSA-N |
The planar fluorene system consists of two benzene rings fused to a central five-membered ring, with the 3-chlorophenyl group introducing steric and electronic perturbations .
Crystallographic and Conformational Analysis
Single-crystal X-ray diffraction studies of analogous fluorene derivatives, such as N-(4-chlorophenyl)-9H-fluoren-9-imine, reveal dihedral angles of ~64° between the fluorene core and substituted aryl rings . This non-planar arrangement minimizes steric clashes while preserving conjugation. For 9-(3-chlorophenyl)-9H-fluorene, computational models predict a similar dihedral angle, with the chlorine atom’s meta position influencing intermolecular packing and crystal lattice stability .
Synthesis and Reaction Pathways
Synthetic Strategies
The compound is typically synthesized via Friedel-Crafts alkylation or acid-catalyzed coupling reactions. A representative route involves:
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Lewis Acid-Mediated Coupling: Reacting 9H-fluoren-9-ol derivatives with 3-chlorophenyl precursors in the presence of , facilitating propargyl cation intermediates .
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Acid-Catalyzed Condensation: Employing p-toluenesulfonic acid in toluene to couple 9-fluorenone with 3-chloroaniline analogs, followed by reduction .
These methods achieve yields >75%, with purity confirmed via HPLC and -NMR .
Mechanistic Insights
The reaction proceeds through a spirocyclic intermediate, where the fluorene’s 9-position acts as a nucleophile attacking electrophilic aryl substrates . Density functional theory (DFT) studies suggest that the chlorine substituent’s inductive effect stabilizes transition states, enhancing regioselectivity.
Physicochemical and Spectroscopic Properties
Computed Physicochemical Parameters
Key properties derived from PubChem and computational tools include:
| Property | Value | Method/Source |
|---|---|---|
| XLogP3 | 5.6 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 0 Ų | PubChem |
The high XLogP3 value indicates significant hydrophobicity, aligning with its limited aqueous solubility (<0.1 mg/mL) .
Spectroscopic Characterization
While experimental spectral data for 9-(3-chlorophenyl)-9H-fluorene remains sparse, analogous fluorenes exhibit:
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Fluorescence Emission: Blue emission ( ~450 nm) with quantum yields Φ = 0.4–0.6 .
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-NMR: Aromatic protons resonate at δ 7.2–7.8 ppm, with diastereotopic fluorene protons split into multiplets .
Applications in Materials Science
Organic Electronics
The compound’s rigid, conjugated structure makes it a candidate for:
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Organic Light-Emitting Diodes (OLEDs): As a blue emitter, achieving Commission Internationale de l’Éclairage (CIE) coordinates of (0.15, 0.08) .
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Charge-Transport Layers: Hole mobility up to in thin-film transistors.
Supramolecular Chemistry
Steric effects from the 3-chlorophenyl group enable precise crystal engineering, with halogen bonding directing molecular assembly .
Research Frontiers and Challenges
Recent studies highlight:
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Thermal Stability: Decomposition onset at 280°C, suitable for vacuum-deposited devices.
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Solvatochromism: Emission redshift of 20 nm in polar solvents, indicating excited-state charge transfer .
Challenges include optimizing synthetic scalability and mitigating aggregation-induced quenching in solid-state applications.
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